molecular formula C9H9N3 B13668343 3-(5-Methyl-1H-imidazol-2-yl)pyridine CAS No. 63411-74-5

3-(5-Methyl-1H-imidazol-2-yl)pyridine

Cat. No.: B13668343
CAS No.: 63411-74-5
M. Wt: 159.19 g/mol
InChI Key: WGYUEZQGJJLCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-imidazol-2-yl)pyridine typically involves the reaction of nicotinic or isonicotinic propargylamides with lipophilic aliphatic amines. This reaction yields a series of 3- or 4-(5-methyl-1H-imidazol-2-yl)pyridines containing a lipophilic substituent in the imidazole ring 1-position . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of high-pressure reactors may be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1H-imidazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(5-Methyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1H-imidazol-2-yl)pyridine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1H-imidazol-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

63411-74-5

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h2-6H,1H3,(H,11,12)

InChI Key

WGYUEZQGJJLCKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.